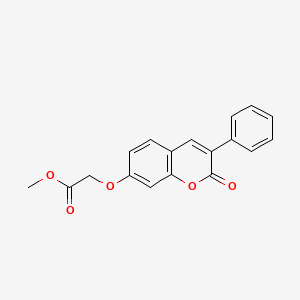

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate

Description

Properties

IUPAC Name |

methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-17(19)11-22-14-8-7-13-9-15(12-5-3-2-4-6-12)18(20)23-16(13)10-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLYLZUZFSIAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 3-phenylchromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s chromenone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Ester Group Modifications

- Cloricromene (Ethyl 2-[8-chloro-3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate): Replaces the methyl ester with an ethyl group. Features additional substituents: a chlorine atom at position 8, a diethylaminoethyl group at position 3, and a methyl group at position 3. Biological Activity: Exhibits antiplatelet, vasodilatory, and endothelial-protective effects, reducing retinal inflammation and vascular leakage in diabetic retinopathy models .

- Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetate: Substitutes the phenyl group at position 3 with a 3-nitrophenyl group at position 4.

Core Ring Modifications

- 2-Oxo-3-phenyl-2H-chromen-7-yl acetate: Replaces the methyl oxyacetate with a simple acetate group.

- 4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate: Introduces a phenoxyacetate group, enhancing aromatic stacking interactions. Used in polymer synthesis for photosensitive materials due to its extended conjugation .

Physicochemical Properties

Biological Activity

Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chromenone core structure, characterized by a chromene ring fused with a carbonyl group. Its molecular formula is C18H15NO4, and it is classified as an ester derivative of chromenone.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism.

- Receptor Modulation : It interacts with cellular receptors involved in inflammatory and oxidative stress pathways, leading to potential anti-inflammatory and antioxidant effects.

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

-

Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AGS (gastric cancer). The compound exhibited an IC50 value of approximately 9.54 μM against MCF-7 cells, indicating significant potency .

Cell Line IC50 (μM) MCF-7 9.54 AGS 2.63 HCT116 16.1 - Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory and Antioxidant Activities

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Antioxidant Activity : The antioxidant activity was assessed using DPPH radical scavenging assays, where the compound demonstrated significant free radical scavenging ability, comparable to established antioxidants like ascorbic acid.

Study on Anticancer Effects

A notable study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Research on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of the compound in a rodent model of acute inflammation. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, supporting its use as a therapeutic agent in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via polycondensation reactions using aromatic diamines and coumarin-based diacid monomers. Triphenyl phosphite and pyridine are critical condensing agents, with optimized temperatures (e.g., 100–120°C) and inert atmospheres to prevent side reactions . For analogous coumarin derivatives, Suzuki-Miyaura cross-coupling with arylboronic acids and Pd catalysts (e.g., (PPh₃)₄Pd) in DMF/H₂O at 100°C has been effective, yielding >90% purity after silica gel chromatography . Contradictions in solvent systems (DMF vs. chloroform) highlight the need for solvent compatibility studies.

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography confirms bond angles and torsion angles (e.g., O1–C3–O2 at 116.42°), while ¹H/¹³C NMR identifies substituent environments (e.g., coumarin protons at δ 6.5–8.5 ppm) . Exact mass spectrometry (e.g., ESI-TOF) with calculated m/z 486.0820 ensures molecular formula validation (C₂₆H₁₈N₂O₈) . FT-IR spectroscopy verifies ester (C=O at ~1740 cm⁻¹) and chromenone (C=O at ~1680 cm⁻¹) functionalities.

Advanced Research Questions

Q. What are the mechanistic implications of using coumarin-oxyacetate derivatives in photosensitive polymers, and how does substituent positioning affect fluorescence properties?

- Methodological Answer : The pendant coumarin groups undergo [2+2] photodimerization under UV light (λ = 320–365 nm), enabling reversible crosslinking in polyamides. Substituents at the 7-position (oxyacetate) enhance steric hindrance, reducing quantum yields by ~15% compared to unsubstituted coumarins. Time-resolved fluorescence spectroscopy (TRFS) reveals lifetime variations (τ = 2.1–3.8 ns) depending on diamine linker rigidity .

Q. How does this compound interact with metal ions in solvent extraction systems, and what selectivity trends are observed?

- Methodological Answer : Analogous poly(oxyacetate) ligands (e.g., PEEOA) show high selectivity for Fe(III) and Cr(III) in chloroform/water systems at pH 2.5–3.0, with extraction efficiencies >85% due to chelation via ester oxygen and chromenone carbonyl groups. Competitive extraction studies (e.g., Fe(III) vs. Cu(II)) reveal a 10:1 selectivity ratio, validated via ICP-OES . Contradictions in pH-dependent selectivity (neutral vs. acidic media) require pH-optimized protocols.

Q. What safety and handling protocols are critical for lab-scale synthesis, given the compound’s reactivity?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to pyridine’s volatility and triphenyl phosphite’s irritancy . Storage at –20°C in amber vials prevents photodegradation. Spill protocols include neutralization with 5% NaHCO₃ and disposal via hazardous waste channels, as per EPA guidelines .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : reports 75–80% yields for polycondensation, while cites >90% for cross-coupling. Resolution lies in monomer purity and catalyst activity (e.g., Pd loading at 3 mol% vs. 5 mol%) .

- Fluorescence Quenching : Substituted coumarins in show reduced intensity vs. unmodified analogs. TRFS and DFT calculations can resolve whether this stems from electronic effects or steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.